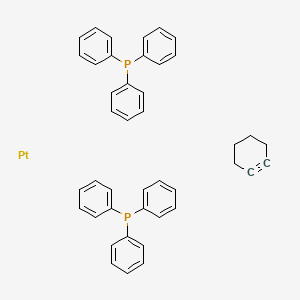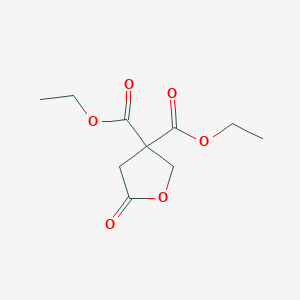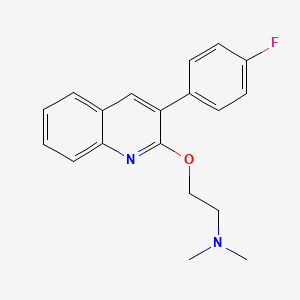
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine
- 専門家チームからの見積もりを受け取るには、QUICK INQUIRYをクリックしてください。
- 品質商品を競争力のある価格で提供し、研究に集中できます。
説明
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is a complex organic compound that features a quinoline core structure substituted with a 4-fluorophenyl group and an N,N-dimethylethanamine moiety
準備方法
Synthetic Routes and Reaction Conditions
The synthesis of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine typically involves the following steps:
Formation of the Quinoline Core: The quinoline core can be synthesized through various methods, including the Skraup synthesis, which involves the condensation of aniline with glycerol and sulfuric acid in the presence of an oxidizing agent.
Introduction of the 4-Fluorophenyl Group: The 4-fluorophenyl group can be introduced via a nucleophilic aromatic substitution reaction, where a fluorobenzene derivative reacts with the quinoline core.
Attachment of the N,N-Dimethylethanamine Moiety: This step involves the reaction of the quinoline derivative with N,N-dimethylethanamine under basic conditions to form the final product.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This could include the use of continuous flow reactors, advanced purification techniques, and stringent quality control measures.
化学反応の分析
Types of Reactions
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine can undergo various chemical reactions, including:
Oxidation: The compound can be oxidized using agents like potassium permanganate or chromium trioxide, leading to the formation of quinoline N-oxides.
Reduction: Reduction reactions can be carried out using hydrogenation or metal hydrides, potentially reducing the quinoline ring or the fluorophenyl group.
Substitution: The compound can participate in nucleophilic or electrophilic substitution reactions, particularly at the quinoline or fluorophenyl positions.
Common Reagents and Conditions
Oxidation: Potassium permanganate (KMnO₄), chromium trioxide (CrO₃)
Reduction: Hydrogen gas (H₂) with a palladium catalyst, sodium borohydride (NaBH₄)
Substitution: Halogenating agents, nucleophiles like amines or thiols
Major Products
Oxidation: Quinoline N-oxides
Reduction: Reduced quinoline derivatives
Substitution: Various substituted quinoline or fluorophenyl derivatives
科学的研究の応用
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine has several applications in scientific research:
Medicinal Chemistry: It is studied for its potential as a pharmacological agent, particularly in the development of drugs targeting neurological disorders.
Biological Research: The compound is used in studies investigating its interaction with biological macromolecules, such as proteins and nucleic acids.
Industrial Applications:
作用機序
The mechanism of action of 2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine involves its interaction with specific molecular targets, such as enzymes or receptors. The quinoline core can intercalate with DNA, while the fluorophenyl group may enhance binding affinity to certain proteins. The N,N-dimethylethanamine moiety can modulate the compound’s solubility and bioavailability.
類似化合物との比較
Similar Compounds
Quinoline: A simpler structure without the 4-fluorophenyl and N,N-dimethylethanamine groups.
4-Fluoroquinoline: Contains the fluorophenyl group but lacks the N,N-dimethylethanamine moiety.
N,N-Dimethylethanamine: A basic structure without the quinoline and fluorophenyl groups.
Uniqueness
2-((3-(4-fluorophenyl)quinolin-2-yl)oxy)-N,N-dimethylethanamine is unique due to its combined structural features, which confer specific chemical and biological properties not found in simpler analogs. The presence of the 4-fluorophenyl group enhances its binding affinity, while the N,N-dimethylethanamine moiety improves its solubility and bioavailability.
特性
CAS番号 |
89111-00-2 |
|---|---|
分子式 |
C19H19FN2O |
分子量 |
310.4 g/mol |
IUPAC名 |
2-[3-(4-fluorophenyl)quinolin-2-yl]oxy-N,N-dimethylethanamine |
InChI |
InChI=1S/C19H19FN2O/c1-22(2)11-12-23-19-17(14-7-9-16(20)10-8-14)13-15-5-3-4-6-18(15)21-19/h3-10,13H,11-12H2,1-2H3 |
InChIキー |
UXBIPECXHHWMJS-UHFFFAOYSA-N |
正規SMILES |
CN(C)CCOC1=NC2=CC=CC=C2C=C1C3=CC=C(C=C3)F |
製品の起源 |
United States |
試験管内研究製品の免責事項と情報
BenchChemで提示されるすべての記事および製品情報は、情報提供を目的としています。BenchChemで購入可能な製品は、生体外研究のために特別に設計されています。生体外研究は、ラテン語の "in glass" に由来し、生物体の外で行われる実験を指します。これらの製品は医薬品または薬として分類されておらず、FDAから任何の医療状態、病気、または疾患の予防、治療、または治癒のために承認されていません。これらの製品を人間または動物に体内に導入する形態は、法律により厳格に禁止されています。これらのガイドラインに従うことは、研究と実験において法的および倫理的な基準の遵守を確実にするために重要です。


![Benzenesulfonamide, 4-[[1-(2-furanyl)ethylidene]amino]-N-2-thiazolyl-](/img/structure/B12887337.png)
![1-[4-[4-(2-dicyclohexylphosphorylphenyl)phenyl]phenyl]-8-methoxynaphthalene](/img/structure/B12887341.png)


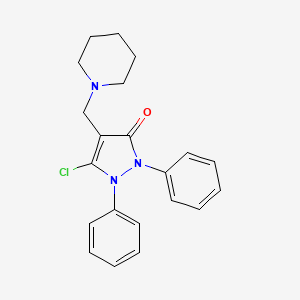

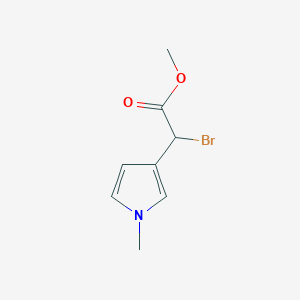
![2-[1-(Furan-2-yl)ethyl]cyclopentan-1-one](/img/structure/B12887384.png)
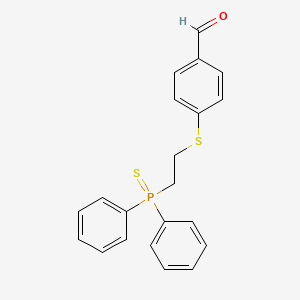
![N-Phenyl-3-[(pyrrolidine-1-sulfonyl)amino]benzamide](/img/structure/B12887394.png)
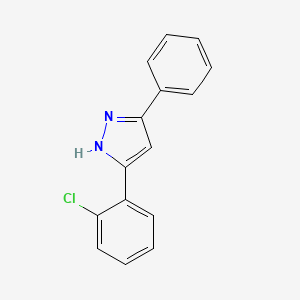
![4-[5-(4-Bromophenyl)-1,3-oxazol-2-yl]aniline](/img/structure/B12887404.png)
